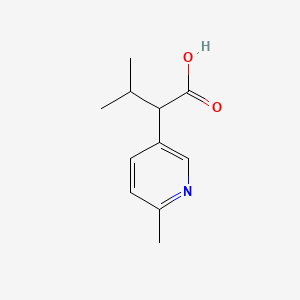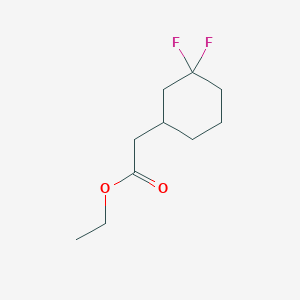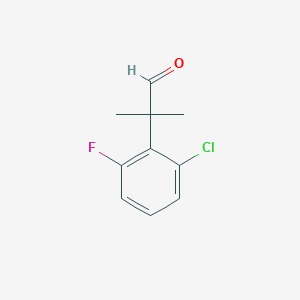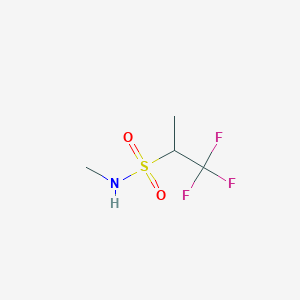
N'-Hydroxy-1-methoxy-4-methylcyclohexane-1-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-Hydroxy-1-methoxy-4-methylcyclohexane-1-carboximidamide is a chemical compound with the molecular formula C9H18N2O2 and a molecular weight of 186.25 g/mol . This compound is known for its unique structure, which includes a hydroxy group, a methoxy group, and a carboximidamide group attached to a cyclohexane ring. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-Hydroxy-1-methoxy-4-methylcyclohexane-1-carboximidamide typically involves the reaction of 4-methylcyclohexanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction proceeds through the formation of an oxime intermediate, which is then methoxylated using methanol and a suitable catalyst .
Industrial Production Methods
While specific industrial production methods for N’-Hydroxy-1-methoxy-4-methylcyclohexane-1-carboximidamide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
N’-Hydroxy-1-methoxy-4-methylcyclohexane-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboximidamide group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-methylcyclohexanone or 4-methylcyclohexanal.
Reduction: Formation of 4-methylcyclohexylamine.
Substitution: Formation of various substituted cyclohexane derivatives.
Aplicaciones Científicas De Investigación
N’-Hydroxy-1-methoxy-4-methylcyclohexane-1-carboximidamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on various biological pathways.
Medicine: Explored for its potential therapeutic applications, including its role as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of N’-Hydroxy-1-methoxy-4-methylcyclohexane-1-carboximidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy and methoxy groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The carboximidamide group is also essential for the compound’s reactivity and interaction with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
- N-hydroxy-4-methylcyclohexane-1-carboximidamide
- 1-methoxy-4-methylcyclohexane
- 4-methylcyclohexanone
Uniqueness
N’-Hydroxy-1-methoxy-4-methylcyclohexane-1-carboximidamide is unique due to the presence of both hydroxy and methoxy groups on the cyclohexane ring, which imparts distinct chemical and biological properties. This combination of functional groups allows for a wide range of chemical reactions and interactions with biological targets, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C9H18N2O2 |
|---|---|
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
N'-hydroxy-1-methoxy-4-methylcyclohexane-1-carboximidamide |
InChI |
InChI=1S/C9H18N2O2/c1-7-3-5-9(13-2,6-4-7)8(10)11-12/h7,12H,3-6H2,1-2H3,(H2,10,11) |
Clave InChI |
YXUHUBMFQLJQNP-UHFFFAOYSA-N |
SMILES isomérico |
CC1CCC(CC1)(/C(=N/O)/N)OC |
SMILES canónico |
CC1CCC(CC1)(C(=NO)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


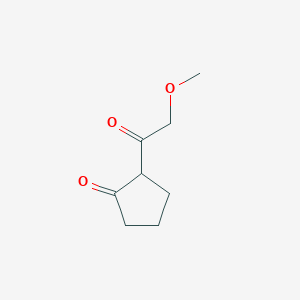
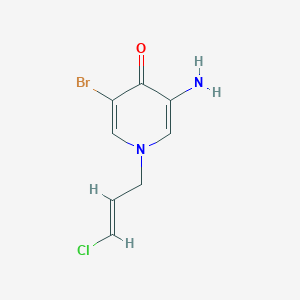
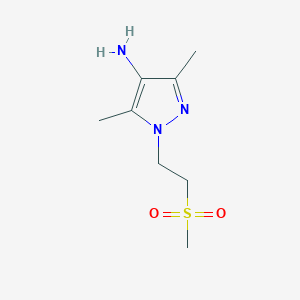
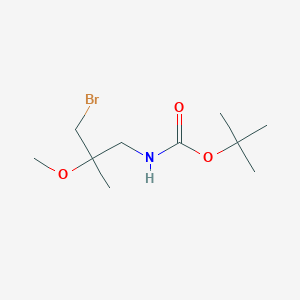
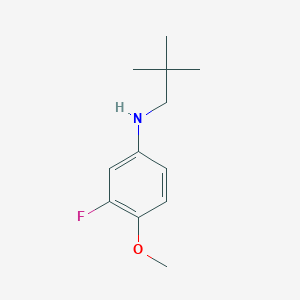
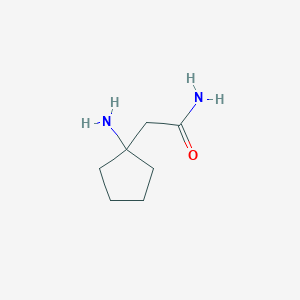
![2-[(Pyrrolidin-3-yloxy)methyl]pyridine](/img/structure/B13071665.png)
![tert-butyl4-{4-[(Z)-N'-[(Z)-4-tert-butylbenzoyloxy]carbamimidoyl]phenyl}piperazine-1-carboxylate](/img/structure/B13071678.png)
![1-[2-(Thiomorpholin-4-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13071686.png)
![Benzyl 5-hydrazinyl-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13071690.png)
